molecular formula C19H14Cl2N2O3 B15045011 N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide

N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide

Cat. No.: B15045011
M. Wt: 389.2 g/mol
InChI Key: FDNOYMHGXWHHHF-SSDVNMTOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide typically involves the condensation of 5-(2,3-dichlorophenyl)furan-2-carbaldehyde with 2-hydroxy-2-phenylacetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H14Cl2N2O3

Molecular Weight

389.2 g/mol

IUPAC Name

N-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]-2-hydroxy-2-phenylacetamide

InChI

InChI=1S/C19H14Cl2N2O3/c20-15-8-4-7-14(17(15)21)16-10-9-13(26-16)11-22-23-19(25)18(24)12-5-2-1-3-6-12/h1-11,18,24H,(H,23,25)/b22-11+

InChI Key

FDNOYMHGXWHHHF-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)O

Origin of Product

United States

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